molecular formula C11H12FN3O2S B4677609 N~4~-(4-FLUOROBENZYL)-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-(4-FLUOROBENZYL)-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4677609
M. Wt: 269.30 g/mol
InChI Key: IVYZELWSVMDJJC-UHFFFAOYSA-N
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Description

N~4~-(4-Fluorobenzyl)-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 4-fluorobenzyl group and a sulfonamide group, which contribute to its distinct chemical behavior and reactivity.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O2S/c1-15-8-11(7-13-15)18(16,17)14-6-9-2-4-10(12)5-3-9/h2-5,7-8,14H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYZELWSVMDJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-fluorobenzyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of N4-(4-fluorobenzyl)-1-methyl-1H-pyrazole-4-sulfonamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-fluorobenzyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N~4~-(4-fluorobenzyl)-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-fluorobenzyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzyl)-1-(4-fluorophenyl)methanimine
  • N-(4-Fluorobenzyl)-4-methylcyclohexanamine
  • N-(4-Fluorobenzyl)urea

Uniqueness

N~4~-(4-fluorobenzyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of a pyrazole ring, a 4-fluorobenzyl group, and a sulfonamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-(4-FLUOROBENZYL)-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-(4-FLUOROBENZYL)-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

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